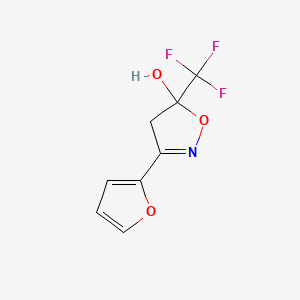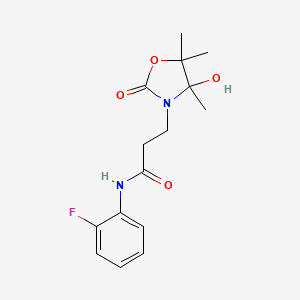
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-tetrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrazole Group: The tetrazole moiety can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The final step often involves coupling the phthalazinone core with the tetrazole group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to ensure high yield and purity. This may include:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce hydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)ACETAMIDE involves interaction with specific molecular targets and pathways. These might include:
Enzyme Inhibition: The compound could inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It might bind to certain receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Tetrazole Derivatives: Compounds containing the tetrazole moiety with varying side chains.
Uniqueness
2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)ACETAMIDE is unique due to its specific combination of phthalazinone and tetrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H11N7O2 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H11N7O2/c1-19-11(21)8-5-3-2-4-7(8)9(16-19)6-10(20)13-12-14-17-18-15-12/h2-5H,6H2,1H3,(H2,13,14,15,17,18,20) |
InChI Key |
MVMWEYFLTKOHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11481876.png)
![N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide](/img/structure/B11481878.png)
![N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]furan-2-carboxamide](/img/structure/B11481880.png)
![2-fluoro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11481881.png)
![N'-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11481883.png)


![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11481898.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 7-hydroxy-5-methyl-, ethyl ester](/img/structure/B11481919.png)
![N-(5-chloropyridin-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11481924.png)

![2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11481936.png)
![1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11481939.png)
